1-Octanesulfonic acid

Overview

Description

Octane-1-sulfonic acid is an organosulfonic acid. It has a role as a local anaesthetic.

Biological Activity

1-Octanesulfonic acid (OSA), with the chemical formula C8H18O3S, is an organosulfonic acid that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role as a surfactant and as a local anesthetic, but its biological implications extend beyond these functions. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in biomedical research.

This compound is characterized by the following properties:

- Molecular Weight : 190.30 g/mol

- Solubility : 9.8 g/L at 20 °C

- Melting Point : 300 °C (572 °F)

These properties make OSA a versatile compound in various chemical applications, particularly in high-performance liquid chromatography (HPLC) as an ion-pairing reagent .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that OSA exhibits inhibitory effects against several bacterial strains. For instance, a study demonstrated significant antimicrobial activity against Escherichia coli and other pathogenic bacteria at concentrations ranging from 100 to 800 μg/mL . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Escherichia coli | 15 | 200 |

| Staphylococcus aureus | 12 | 400 |

| Pseudomonas aeruginosa | 10 | 800 |

Cytotoxicity and Safety Profile

The cytotoxic effects of OSA have been evaluated in various cell lines. In vitro studies suggest that while OSA can induce apoptosis in cancer cells, it also poses risks to normal cells at higher concentrations. A study found that exposure to OSA resulted in reduced cell viability in human liver and kidney cell lines, indicating a need for careful dosage management when considering therapeutic applications .

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| HepG2 (Liver) | 50 | Decreased viability |

| HEK293 (Kidney) | 45 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 30 | Growth inhibition |

Applications in Biomedical Research

This compound's role as an ion-pairing agent in HPLC has facilitated advancements in neurochemistry and pharmacokinetics. Its ability to enhance the separation of neurotransmitters such as dopamine has been crucial for studies investigating neurological disorders . Furthermore, OSA's surfactant properties make it an ideal candidate for drug delivery systems, particularly in formulating liposomal drugs.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of OSA:

- Neurotransmitter Analysis : A validated ultra-performance liquid chromatography method utilizing OSA as an ion-pair reagent successfully quantified dopamine levels in rat brain extracts, demonstrating its utility in neurochemical research .

- Antimicrobial Formulations : A formulation containing OSA showed promising results against multidrug-resistant bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Scientific Research Applications

Applications in Biochemical Research

1-Octanesulfonic acid is primarily utilized as an anionic surfactant and an ion-pairing agent in various biochemical applications:

- High-Performance Liquid Chromatography (HPLC) : It serves as an essential component in mobile phase solutions for HPLC analysis. Specifically, it is employed to measure neurotransmitters like dopamine in biological samples, enhancing the separation and detection of these compounds .

- Buffer Solutions : In neurochemistry, this compound is used to prepare buffer solutions that maintain the pH during biochemical assays. For example, it has been utilized in a nine-part buffer system to determine L-Dopa concentrations in seed flour extracts .

Applications in Chromatography

The compound is extensively used in ion-pair chromatography , which is crucial for the separation of ionic compounds:

This compound's ability to form ion pairs improves the retention times of analytes, making it invaluable for analytical chemistry.

Industrial Applications

In addition to its laboratory uses, this compound finds applications in various industrial sectors:

- Surfactant in Cleaning Products : Its surfactant properties make it suitable for use in cleaning agents and detergents, where it helps reduce surface tension and enhance cleaning efficacy .

- Biocides and Disinfectants : The compound is also included in formulations for biocidal products, contributing to their effectiveness against microbial contaminants .

Case Study 1: Neurochemical Analysis

A study highlighted the effectiveness of using this compound in HPLC for analyzing dopamine levels in rat models. The results demonstrated improved sensitivity and specificity when this compound was included in the mobile phase, showcasing its role in advancing neurochemical research .

Case Study 2: Ion-Pair Reversed-Phase Liquid Chromatography

Research conducted on collagen cross-links utilized ion-pair reversed-phase liquid chromatography with this compound. The study successfully separated naturally fluorescent collagen cross-links, demonstrating the compound's utility in biochemical assays related to tissue analysis .

Q & A

Basic Research Questions

Q. How should 1-Octanesulfonic acid sodium salt solutions be prepared for HPLC analysis?

- Methodological Answer : Prepare a 0.02M solution by dissolving 4.325 g of this compound sodium salt in 1 L of 0.2% glacial acetic acid. Ensure solubility by vortexing or sonication, as it is water-soluble (216 mg/mL at 25°C) . Adjust pH to 2.5–3.5 using acetic acid or triethylamine to enhance ion-pairing efficiency . Filter through a 0.22 µm membrane to prevent column clogging .

Q. What is the role of this compound sodium salt as an ion-pairing reagent in peptide/protein analysis?

- Methodological Answer : The sulfonate group forms ion pairs with protonated amino groups in peptides/proteins, improving retention on reversed-phase HPLC columns. Use concentrations of 5–20 mM in mobile phases to balance retention time and peak symmetry. Higher concentrations improve resolution for hydrophilic analytes but may increase backpressure .

Q. What are the stability and optimal storage conditions for this compound sodium salt?

- Methodological Answer : Store at room temperature in a desiccator to prevent hydration. The compound is stable for ≥2 years if protected from light and oxidizing agents. For HPLC applications, prepare fresh solutions monthly to avoid degradation by microbial growth or oxidation .

Advanced Research Questions

Q. How can the concentration of this compound sodium salt be optimized for separating complex mixtures?

- Methodological Answer : Perform a gradient elution study with varying concentrations (5–50 mM) while monitoring retention factors (k) and peak asymmetry. For hydrophobic analytes (e.g., long-chain fatty acids), use ≥30 mM to enhance retention. For polar compounds (e.g., amino acids), lower concentrations (10–15 mM) reduce excessive retention .

Q. How do matrix effects in biological samples impact analytical methods using this compound sodium salt?

- Methodological Answer : Proteinaceous matrices can adsorb the reagent, reducing effective concentration. Pre-treat samples with solid-phase extraction (SPE) using C18 cartridges to remove interferents. For serum/plasma, dilute samples 1:10 with mobile phase to minimize ion suppression in LC-MS .

Q. What validation parameters are critical when using this compound sodium salt in regulatory-compliant methods (e.g., USP/EP)?

- Methodological Answer : Validate specificity (resolution ≥1.5 from nearest peak), linearity (R² ≥0.995), and precision (%RSD ≤2%). Include system suitability tests with reference standards (e.g., vitamin B6 or sweeteners) to ensure retention time reproducibility (±2%) .

Q. How is this compound sodium salt used in environmental PFAS analysis?

- Methodological Answer : As a surrogate for perfluorooctanesulfonic acid (PFOS), it aids in quantifying PFAS contamination via isotope dilution. Use LC-MS/MS with a mobile phase of 20 mM ammonium acetate and 10 mM this compound sodium salt to separate PFAS isomers. Monitor for co-elution with natural organic matter using tandem mass transitions .

Q. Does long-term storage of this compound sodium salt affect chromatographic performance?

- Methodological Answer : Aged batches may form sulfonic acid dimers, causing baseline noise. Test stored reagents by comparing retention times and peak areas of a control analyte (e.g., caffeine). If deviations exceed 5%, purify via recrystallization in ethanol/water (1:3) .

Q. Can this compound sodium salt be combined with other ion-pairing agents for multimodal separations?

- Methodological Answer : Pair with tetrabutylammonium hydroxide (TBAOH) for simultaneous anion-cation interaction studies. Optimize ratios (e.g., 10 mM sulfonate + 5 mM TBAOH) to resolve zwitterionic compounds like neurotransmitters. Validate column compatibility to avoid precipitation .

Q. What are the challenges in trace-level analysis using this compound sodium salt, and how can they be mitigated?

Properties

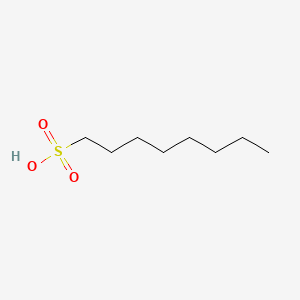

IUPAC Name |

octane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGDAKIJYPIYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5324-84-5 (hydrochloride salt) | |

| Record name | 1-Octanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003944727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5041277 | |

| Record name | 1-Octanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Fisher Scientific MSDS] | |

| Record name | 1-Octanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10245 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3944-72-7 | |

| Record name | 1-Octanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3944-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003944727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU4821I15A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.